molecular formula C16H31N3O2 B3163072 tert-Butyl (1,4'-bipiperidin-3-ylmethyl)-carbamate CAS No. 883512-77-4

tert-Butyl (1,4'-bipiperidin-3-ylmethyl)-carbamate

Cat. No.: B3163072
CAS No.: 883512-77-4
M. Wt: 297.44 g/mol
InChI Key: DUNDIGFYPOUEEK-UHFFFAOYSA-N
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Description

tert-Butyl (1,4’-bipiperidin-3-ylmethyl)-carbamate is a chemical compound with the molecular formula C15H29N3O2 It is a derivative of carbamic acid and is characterized by the presence of a tert-butyl group attached to a bipiperidinyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1,4’-bipiperidin-3-ylmethyl)-carbamate typically involves the reaction of 1,4’-bipiperidin-3-ylmethylamine with tert-butyl chloroformate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate ester. The reaction is generally performed at room temperature, and the product is purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of tert-Butyl (1,4’-bipiperidin-3-ylmethyl)-carbamate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using large-scale chromatography or crystallization techniques to ensure high purity suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1,4’-bipiperidin-3-ylmethyl)-carbamate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions to prevent hydrolysis.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides; reactions are often conducted in the presence of a base to neutralize the by-products.

Major Products Formed

    Oxidation: Oxidized derivatives of the piperidine rings.

    Reduction: Reduced forms of the carbamate ester.

    Substitution: Substituted piperidine derivatives with various functional groups.

Scientific Research Applications

tert-Butyl (1,4’-bipiperidin-3-ylmethyl)-carbamate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (1,4’-bipiperidin-3-ylmethyl)-carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (1,4’-bipiperidin-3-ylmethyl)-carbamate is unique due to its specific structural features, such as the presence of a tert-butyl group and a bipiperidinyl moiety. These features confer distinct chemical properties, such as increased stability and specific reactivity patterns, making it valuable for various applications in scientific research and industry.

Properties

IUPAC Name

tert-butyl N-[(1-piperidin-4-ylpiperidin-3-yl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H31N3O2/c1-16(2,3)21-15(20)18-11-13-5-4-10-19(12-13)14-6-8-17-9-7-14/h13-14,17H,4-12H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUNDIGFYPOUEEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCCN(C1)C2CCNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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